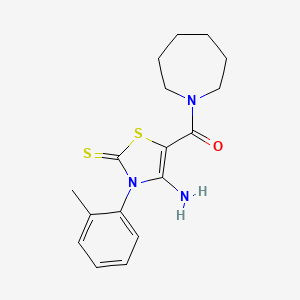

(4-Amino-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[4-amino-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-(azepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS2/c1-12-8-4-5-9-13(12)20-15(18)14(23-17(20)22)16(21)19-10-6-2-3-7-11-19/h4-5,8-9H,2-3,6-7,10-11,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWDHFZDOZUYFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(SC2=S)C(=O)N3CCCCCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiazole Ring: Starting with o-toluidine, the thiazole ring is formed through a cyclization reaction with carbon disulfide and an appropriate halogenating agent.

Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, often involving azepane and a suitable leaving group.

Final Assembly: The final compound is assembled through condensation reactions, where the thiazole and azepane intermediates are coupled under controlled conditions.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles for amino group substitution.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Chemistry:

Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

Material Science: Used in the synthesis of polymers with specific properties.

Biology:

Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.

Biological Probes: Used in studying biological pathways.

Medicine:

Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.

Industry:

Dye Synthesis: Used in the production of dyes and pigments.

Polymer Additives: Enhances the properties of certain polymers.

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The thiazole ring and amino groups are crucial for these interactions, facilitating binding through hydrogen bonds and van der Waals forces.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s closest analogues include thiazole, thiadiazole, and triazole derivatives with variations in substituents and ring systems. Key comparisons are summarized below:

Key Observations :

- Substituent Impact : The o-tolyl group in the target compound contrasts with chlorophenyl/fluorophenyl groups in analogues , which are linked to enhanced antimicrobial activity due to increased electrophilicity and membrane penetration.

- Thioxo vs. Thioether : The 2-thioxo group in the target compound may offer stronger hydrogen-bonding capacity compared to thioether-linked triazoles (e.g., ), influencing receptor binding.

Physicochemical and Pharmacological Properties

- Bioactivity Gaps: While the target compound’s activity is unreported, structurally similar thiazoles (e.g., ) show antimicrobial effects, and thiazolidinones () exhibit anticancer activity. The o-tolyl group may confer unique selectivity, as seen in BODIPY derivatives for imaging .

Biologische Aktivität

(4-Amino-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

Chemical Structure and Properties

The compound has the molecular formula C17H21N3OS and a molecular weight of 347.5 g/mol. It features a thiazole ring fused with an azepane moiety, which contributes to its unique biological activity profile. The presence of an amino group and a thioxo group enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of thiazole derivatives, including the compound .

In Vitro Studies

- Cell Line Testing : The compound exhibited broad-spectrum antitumor activity against various cancer cell lines, including:

- Mechanism of Action : The compound was found to inhibit tubulin polymerization, which is crucial for cell division. The IC50 values for tubulin polymerization inhibition were reported as follows:

Case Studies

A study conducted on a series of thiazole derivatives revealed that modifications in substituents significantly affect their anticancer efficacy:

- Electron-Withdrawing Groups : Enhanced activity against cancer cell lines.

- Electron-Donating Groups : Reduced anticancer activity .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial effects. A related study on aminomethyl derivatives indicated that certain thiazole compounds exhibited significant antimicrobial and antioxidant activities . Although specific data on (4-Amino-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone's antimicrobial properties were not detailed, its structural similarities suggest potential in this area.

Computational Studies

Computational docking studies have provided insights into the binding interactions of the compound with biological targets:

- Binding Affinity : Molecular docking simulations indicated favorable interactions with the colchicine binding site on tubulin, supporting its role as an inhibitor of tubulin polymerization .

Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Research on compounds with similar structural features indicates that (4-Amino-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone may exhibit:

1. Antimicrobial Properties :

- Compounds containing thiazole rings are often associated with antimicrobial activity. The thiazole structure's ability to interact with biological targets may enhance this compound's effectiveness against various pathogens.

2. Anti-inflammatory Effects :

- The amino group may play a role in modulating inflammatory pathways, similar to other compounds that have shown promise in reducing inflammation.

3. Potential as Antitumor Agents :

- Given the structural similarities to known antitumor agents, this compound could be investigated for its effects on cancer cell lines through mechanisms involving microtubule stabilization or disruption.

Synthetic Approaches

The synthesis of (4-Amino-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone can be achieved through various methods, including:

-

Condensation Reactions :

- Utilizing appropriate precursors to form the thiazole ring followed by the introduction of the azepane moiety.

-

Functional Group Modifications :

- Post-synthetic modifications to enhance biological activity or solubility.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (4-amino-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone?

- Methodological Answer : The compound’s synthesis typically involves multi-step pathways:

- Step 1 : Condensation of o-tolyl-substituted thiosemicarbazide with α-keto esters or α-haloketones under acidic conditions (e.g., acetic acid/ethanol) to form the 2-thioxo-thiazolidinone core .

- Step 2 : Introduction of the azepan-1-yl methanone moiety via nucleophilic acyl substitution or coupling reactions (e.g., using azepane and carbonyl diimidazole (CDI) in anhydrous THF) .

- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize temperature (60–80°C) to avoid side reactions like over-oxidation of the thione group.

Q. How does the thione (C=S) group in the thiazolidinone ring influence the compound’s reactivity and stability?

- Methodological Answer :

- Tautomerism : The thione group undergoes thione-thiol tautomerism, affecting hydrogen-bonding patterns and solubility. Characterize tautomeric forms using FT-IR (C=S stretch at ~1200 cm⁻¹) and NMR (¹³C chemical shifts at ~170–180 ppm for thione) .

- Reactivity : The thione group participates in nucleophilic substitutions (e.g., alkylation with iodomethane) or coordination with metal ions (e.g., Cu²⁺ for catalytic studies). Stability assays (pH 2–12, 25–60°C) are critical for identifying degradation pathways .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

- Methodological Answer :

- Elemental Analysis : Confirm C, H, N, S composition (deviation < 0.4% theoretical).

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., azepane protons at δ 1.4–2.2 ppm; thiazolidinone C-5 at δ 160–165 ppm) .

- HRMS : Validate molecular ion ([M+H]⁺) with < 3 ppm error.

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting this compound’s biological activity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2 or bacterial topoisomerase IV). Parameterize the thione group’s partial charges via DFT (B3LYP/6-31G*) .

- QSAR Modeling : Correlate substituent effects (e.g., o-tolyl vs. p-tolyl) with bioactivity using descriptors like logP, polar surface area, and H-bond acceptors .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers of the azepane ring) by acquiring spectra at 25°C and 60°C .

- 2D NMR (COSY, NOESY) : Resolve coupling between thiazolidinone protons and o-tolyl aromatic protons.

- Synchrotron XRD : Resolve ambiguous crystallographic data for planar vs. puckered thiazolidinone conformers .

Q. How can synthetic yields be improved for large-scale preparation (>10 g)?

- Methodological Answer :

- Catalytic Optimization : Replace stoichiometric bases (e.g., NaOAc) with catalytic Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings (if aryl halides are intermediates) .

- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to enhance heat dissipation and reduce byproducts .

Q. What are the implications of the o-tolyl substituent on the compound’s pharmacokinetic properties?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation of the methyl group. Monitor via LC-MS/MS for hydroxylated metabolites .

- Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Compare with analogs lacking the methyl group to evaluate steric effects on absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.